molecular formula C21H19BrN4O B11213466 7-(4-bromophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11213466
M. Wt: 423.3 g/mol
InChI Key: QEJFPLYAHUMQJW-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with bromophenyl, methoxyethyl, and phenyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-d]pyrimidine core and introduce the substituents through various organic reactions such as halogenation, alkylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The process might also be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove or modify certain substituents.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrrolo[2,3-d]pyrimidines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be investigated for its biological activity, including potential therapeutic effects.

    Medicine: Research could explore its potential as a drug candidate for various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-bromophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the methoxyethyl group, in particular, might confer unique properties such as increased solubility or specific biological activity.

Properties

Molecular Formula

C21H19BrN4O

Molecular Weight

423.3 g/mol

IUPAC Name

7-(4-bromophenyl)-N-(2-methoxyethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H19BrN4O/c1-27-12-11-23-20-19-18(15-5-3-2-4-6-15)13-26(21(19)25-14-24-20)17-9-7-16(22)8-10-17/h2-10,13-14H,11-12H2,1H3,(H,23,24,25)

InChI Key

QEJFPLYAHUMQJW-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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